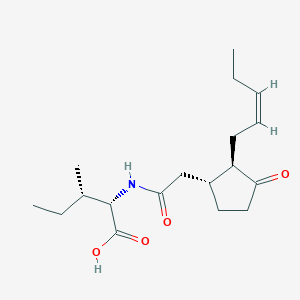

(-)-jasmonoyl-L-isoleucine

Vue d'ensemble

Description

(-)-Jasmonoyl-L-isoleucine is a naturally occurring plant hormone that plays a crucial role in plant defense mechanisms and growth regulation. It is a conjugate of jasmonic acid and the amino acid L-isoleucine. This compound is involved in the jasmonate signaling pathway, which is essential for plants to respond to environmental stresses such as herbivory, pathogen attack, and mechanical damage.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-jasmonoyl-L-isoleucine typically involves the esterification of jasmonic acid with L-isoleucine. The process can be carried out using various coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions to prevent racemization.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches using genetically modified microorganisms that can produce jasmonic acid and L-isoleucine, followed by enzymatic conjugation. This method is advantageous due to its sustainability and potential for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: (-)-Jasmonoyl-L-isoleucine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form jasmonoyl-L-isoleucine derivatives with altered biological activities.

Hydrolysis: The ester bond can be hydrolyzed to release jasmonic acid and L-isoleucine.

Conjugation: It can form conjugates with other molecules, enhancing its stability and activity.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Conjugation: Enzymatic reactions using specific ligases or chemical coupling agents.

Major Products:

Oxidation Products: Various oxidized jasmonoyl-L-isoleucine derivatives.

Hydrolysis Products: Jasmonic acid and L-isoleucine.

Conjugates: Enhanced stability and activity conjugates with other biomolecules.

Applications De Recherche Scientifique

Plant Defense Mechanism

JA-Ile is recognized as a vital signaling molecule that mediates plant responses to biotic stress, such as herbivore attacks and pathogen infections.

- Herbivore Resistance : Studies have shown that JA-Ile is involved in the activation of defense genes that enhance resistance to insect herbivores. For instance, the application of JA-Ile leads to increased expression of genes related to secondary metabolite production, which deters herbivory .

- Pathogen Defense : JA-Ile also plays a role in the defense against pathogens. It activates pathways that result in the synthesis of phytoalexins and other antimicrobial compounds, thereby enhancing plant immunity .

Wound Response

JA-Ile is crucial for the wound response in plants. When plants experience mechanical damage, JA-Ile levels increase, triggering a cascade of defensive responses.

- Gene Expression : Exogenous application of JA-Ile has been shown to mimic wound-induced gene expression patterns, facilitating rapid recovery and defense activation .

- Anthocyanin Accumulation : JA-Ile promotes anthocyanin accumulation, which not only serves as a visual cue for pollinators but also provides protection against UV radiation and herbivory .

Agricultural Applications

Given its role in enhancing plant resilience, JA-Ile has potential applications in sustainable agriculture.

- Biopesticide Development : The use of JA-Ile or its derivatives could lead to the development of biopesticides that enhance plant defenses without harming beneficial organisms .

- Crop Improvement : Genetic engineering approaches can be employed to enhance JA-Ile signaling pathways in crops, potentially leading to varieties with improved resistance to pests and diseases .

Metabolic Regulation

JA-Ile is involved in coordinating various metabolic pathways within plants.

- Floral Development : Research indicates that JA-Ile synchronizes metabolic networks necessary for floral development and corolla limb opening, which are critical for successful reproduction .

- Stress Response Coordination : It integrates signals from various stressors (abiotic and biotic), ensuring a comprehensive response that optimizes resource allocation during stress conditions .

Case Study 1: Arabidopsis thaliana

In Arabidopsis thaliana, the application of JA-Ile significantly enhanced resistance to both herbivores and pathogens. Transcriptomic analyses revealed extensive overlaps between genes regulated by JA-Ile and those activated during natural wound responses .

Case Study 2: Tomato Plants

In tomato plants, exogenous application of JA-Ile resulted in increased anthocyanin levels and enhanced resistance to viral infections like Tomato Yellow Leaf Curl Virus (TYLCV). This demonstrates its potential as a natural biostimulant for crop protection .

Mécanisme D'action

(-)-Jasmonoyl-L-isoleucine exerts its effects by binding to the jasmonate receptor, CORONATINE INSENSITIVE 1 (COI1), forming a complex that promotes the degradation of JASMONATE ZIM-DOMAIN (JAZ) proteins. This degradation releases transcription factors that activate the expression of jasmonate-responsive genes involved in plant defense and growth regulation. The pathway involves several molecular targets and signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) and the production of secondary metabolites.

Comparaison Avec Des Composés Similaires

Methyl Jasmonate: Another jasmonate derivative with similar biological activities but different stability and volatility.

Jasmonic Acid: The precursor of (-)-jasmonoyl-L-isoleucine, involved in the same signaling pathway but with distinct roles.

Jasmonoyl-L-valine: A similar conjugate with L-valine instead of L-isoleucine, showing different binding affinities and activities.

Activité Biologique

(-)-Jasmonoyl-L-isoleucine (JA-Ile) is a crucial bioactive compound derived from jasmonic acid, playing a significant role in plant defense mechanisms and growth regulation. This article explores the biological activity of JA-Ile, including its signaling pathways, physiological effects, and potential applications in agriculture and biotechnology.

Chemical Structure and Biosynthesis

JA-Ile is formed through the conjugation of jasmonic acid with the amino acid isoleucine. This process is catalyzed by the enzyme jasmonate-amino acid conjugate synthetase (JAR1). The structural integrity of JA-Ile is vital for its interaction with receptors involved in jasmonate signaling pathways.

JA-Ile functions primarily through the COI1-JAZ receptor complex. Upon binding to COI1, JA-Ile promotes the ubiquitination and degradation of JAZ proteins, which are transcriptional repressors. This degradation releases target genes from repression, allowing for the expression of genes involved in defense responses, growth regulation, and stress adaptation.

Key Pathways Involved:

- Defense Response : JA-Ile mediates responses to herbivory and pathogen attack by activating defense gene expression.

- Wound Response : Mechanical damage to plant tissues triggers JA-Ile accumulation, leading to systemic defense signaling.

- Growth Regulation : JA-Ile influences various developmental processes such as root growth and flower development.

Biological Activities

JA-Ile has been shown to exhibit several biological activities:

- Induction of Defense Genes : Studies indicate that JA-Ile significantly upregulates genes associated with plant defense mechanisms. For example, genes involved in phenolic compound synthesis and stress response are markedly increased following JA-Ile treatment .

- Wound Healing : Exogenous application of JA-Ile enhances wound healing processes in plants by promoting localized and systemic defense responses .

- Insect Resistance : JA-Ile plays a critical role in enhancing resistance against herbivorous insects by activating the expression of secondary metabolites that deter feeding .

Case Studies

Several studies have investigated the effects of JA-Ile on various plant species:

- Arabidopsis thaliana : Research demonstrated that mutants deficient in JA-Ile showed increased susceptibility to insect herbivory compared to wild-type plants. Conversely, plants overaccumulating JA-Ile exhibited enhanced wound responses .

- Tomato Plants : In tomato, treatment with JA-Ile resulted in increased anthocyanin accumulation, which is linked to enhanced resistance against pathogens .

- Sorghum : Similar effects were observed in sorghum where JA-Ile application led to elevated levels of defensive compounds against biotic stressors .

Data Tables

Propriétés

IUPAC Name |

(2S,3S)-3-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4/c1-4-6-7-8-14-13(9-10-15(14)20)11-16(21)19-17(18(22)23)12(3)5-2/h6-7,12-14,17H,4-5,8-11H2,1-3H3,(H,19,21)(H,22,23)/b7-6-/t12-,13+,14+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZYPBGPOGJMBF-QRHMYKSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)N[C@@H]([C@@H](C)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420572 | |

| Record name | (-)-JA-L-Ile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120330-93-0 | |

| Record name | Jasmonic acid isoleucine conjugate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120330-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-JA-L-Ile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Jasmonoylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.